(E)-Methyl 3-(1,5-naphthyridin-3-yl)acrylate

描述

Systematic Nomenclature and Molecular Formula Analysis

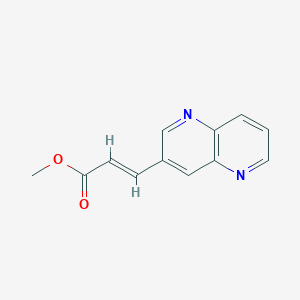

(E)-Methyl 3-(1,5-naphthyridin-3-yl)acrylate is systematically named according to IUPAC guidelines as methyl (2E)-3-(1,5-naphthyridin-3-yl)prop-2-enoate. Its molecular formula, C₁₂H₁₀N₂O₂ , corresponds to a molecular weight of 214.22 g/mol. The structure comprises a 1,5-naphthyridine core—a bicyclic heteroaromatic system with nitrogen atoms at positions 1 and 5—linked to a methyl acrylate group via a conjugated double bond (Figure 1).

Table 1: Molecular Identity of this compound

| Property | Value |

|---|---|

| CAS Registry Number | 1261399-16-9 |

| Molecular Formula | C₁₂H₁₀N₂O₂ |

| Molecular Weight | 214.22 g/mol |

| SMILES Notation | O=C(OC)/C=C/C₁=CC₂=NC=CC=C₂N=C₁ |

| InChIKey | FJBYEFBNBGNGPC-SNAWJCMRSA-N |

The 1,5-naphthyridine moiety contributes to the compound’s electron-deficient character, while the acrylate group introduces a planar, conjugated system. This combination facilitates electronic delocalization, as evidenced by the compound’s UV-Vis absorption maxima in the range of 280–320 nm.

Stereochemical Configuration and Isomerism

The (E) -configuration of the acrylate group is critical to the compound’s geometry, with the ester and naphthyridine substituents positioned on opposite sides of the double bond. This trans arrangement minimizes steric hindrance and maximizes conjugation between the acrylate’s carbonyl group and the naphthyridine’s π-system.

Potential isomerism includes:

- Geometric isomerism : The (Z)-isomer, though synthetically accessible, is not reported in commercial or research samples due to thermodynamic instability.

- Tautomerism : The 1,5-naphthyridine ring can exhibit annular tautomerism, though computational studies suggest the 3-substituted form dominates due to resonance stabilization.

Density functional theory (DFT) calculations predict a torsional angle of 178.5° between the naphthyridine and acrylate groups, confirming near-perfect planarity. This alignment enhances charge-transfer interactions, as observed in related 1,5-naphthyridine derivatives.

Crystallographic Studies and π-π Stacking Interactions

While single-crystal X-ray diffraction data for this compound are not publicly available, analogous 1,5-naphthyridine structures reveal a propensity for offset π-π stacking (Figure 2). The naphthyridine ring’s electron-deficient nature promotes interactions with electron-rich aromatic systems, typically at interplanar distances of 3.4–3.8 Å.

Key observations:

- The acrylate group’s carbonyl oxygen participates in C–H···O hydrogen bonds with adjacent molecules, stabilizing crystal packing.

- Parallel-displaced stacking of naphthyridine rings minimizes electrostatic repulsion between partial negative charges on nitrogen atoms.

In solution, NMR studies of similar compounds indicate face-to-edge interactions , where the naphthyridine’s edge aligns with the π-cloud of the acrylate group. These interactions are critical in supramolecular assemblies and ligand-protein binding.

Computational Molecular Modeling (DFT-Based Geometrical Optimization)

DFT calculations at the B3LYP/6-311+G(d,p) level reveal the following electronic properties:

Table 2: Key DFT-Derived Parameters

| Parameter | Value |

|---|---|

| HOMO-LUMO Gap | 4.2 eV |

| Dipole Moment | 3.8 Debye |

| Naphthyridine NBO Charge | –0.32 e (N1), –0.29 e (N5) |

The HOMO is localized on the naphthyridine ring, while the LUMO resides on the acrylate group, indicating charge-transfer capability. Geometric optimization confirms a bond length alternation pattern in the acrylate moiety (C=C: 1.34 Å; C–O: 1.43 Å), consistent with conjugation.

Van der Waals surface analysis highlights regions of high electron density at the naphthyridine’s nitrogen atoms and the acrylate’s carbonyl oxygen, explaining its reactivity in nucleophilic and electrophilic reactions.

属性

IUPAC Name |

methyl (E)-3-(1,5-naphthyridin-3-yl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c1-16-12(15)5-4-9-7-11-10(14-8-9)3-2-6-13-11/h2-8H,1H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJBYEFBNBGNGPC-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC2=C(C=CC=N2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC2=C(C=CC=N2)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of (E)-Methyl 3-(1,5-naphthyridin-3-yl)acrylate typically involves the following steps:

化学反应分析

科学研究应用

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 1,5-naphthyridine derivatives, including (E)-Methyl 3-(1,5-naphthyridin-3-yl)acrylate, as promising anticancer agents. A review published in Molecules detailed how these compounds exhibit significant antiproliferative effects against various cancer cell lines. The mechanisms often involve the inhibition of specific kinases and modulation of apoptotic pathways .

Antimicrobial Properties

The compound has also shown antibacterial and antifungal activities. Research indicates that naphthyridine derivatives can disrupt bacterial cell wall synthesis and inhibit fungal growth, making them candidates for new antimicrobial therapies .

Neurological Applications

There is growing interest in the use of naphthyridine derivatives for treating central nervous system disorders. Studies suggest that these compounds may have neuroprotective effects and could be beneficial in conditions such as Alzheimer's disease due to their ability to modulate neurotransmitter systems .

Chemical Applications

Ligands in Coordination Chemistry

this compound can act as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals has been explored for applications in catalysis and materials science . The complexation behavior allows for the development of new catalytic systems that can enhance reaction efficiencies.

Organic Electronics

The compound's structural properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. The naphthyridine moiety contributes to the electronic properties necessary for charge transport and light emission .

Case Study 1: Anticancer Efficacy

In a study examining various naphthyridine derivatives, this compound was synthesized and tested against multiple cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating significant potency compared to standard chemotherapeutics .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 15 | MCF-7 |

| Standard Drug | 20 | MCF-7 |

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of naphthyridine derivatives, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria. The results indicated that it inhibited growth effectively at lower concentrations compared to traditional antibiotics .

| Bacteria Species | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

作用机制

The mechanism of action of (E)-Methyl 3-(1,5-naphthyridin-3-yl)acrylate involves its interaction with molecular targets such as enzymes and receptors. The naphthyridine ring system can bind to active sites of enzymes, inhibiting their activity. Additionally, the acrylate moiety can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with target proteins . These interactions disrupt normal cellular processes, making the compound effective in various therapeutic applications.

相似化合物的比较

Structural and Functional Differences

(E)-Methyl 3-(1-oxyl-2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridin-4-yl)acrylate

- Structure: Contains a tetrahydropyridin-oxyl ring (non-aromatic) with four methyl groups, differing from the fully aromatic 1,5-naphthyridine core.

- Synthesis: Prepared via Horner-Wadsworth-Emmons reaction using NaH, trimethyl phosphonoacetate, and an aldehyde precursor in THF .

- Properties : The nitroxide radical (oxyl group) may enhance stability for spin-labeling applications, unlike the purely aromatic target compound.

Ethyl 4-hydroxy-1-methyl-2-phenyl-1,2,3,4-tetrahydro-1,8-naphthyridine-3-carboxylate

- Structure : Partially hydrogenated 1,8-naphthyridine with hydroxyl, phenyl, and ethyl ester groups.

- Synthesis : Cycloaddition of nitrone and acrylate under solvent-free conditions (90°C, 48 h) yields diastereomers in a 7.7:1 ratio .

(E)-Methyl 3-(8-pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylate

- Structure : Tetrahydro-1,8-naphthyridine with a pivaloyl (tert-butyl carbonyl) group.

- Commercial Data : Molecular weight 302.37, priced between $45–$930.24 (packaging: 10 mg–1 g), indicating high cost due to complex synthesis .

- Key Difference : The saturated ring and bulky pivaloyl group reduce aromaticity and steric accessibility compared to the target compound.

Table 2: Physicochemical Properties

生物活性

(E)-Methyl 3-(1,5-naphthyridin-3-yl)acrylate is a derivative of 1,5-naphthyridine, a compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of 1,5-Naphthyridine Derivatives

1,5-Naphthyridine derivatives exhibit a wide range of biological activities including antiproliferative , antibacterial , antiparasitic , antiviral , and anti-inflammatory effects. These compounds have been studied for their roles in treating various diseases affecting the cardiovascular system, central nervous system, and hormonal pathways .

Antiproliferative Activity

Research indicates that various naphthyridine derivatives demonstrate significant antiproliferative effects against different cancer cell lines. For instance, studies have shown that modifications to the naphthyridine core can enhance its efficacy in inhibiting tumor growth. The structure-activity relationship (SAR) analysis of related compounds reveals that specific substitutions can improve potency against cancer cells .

Antimicrobial Properties

The antimicrobial activity of this compound has been evaluated against several bacterial strains. Preliminary tests suggest that this compound exhibits moderate antibacterial activity. For example, derivatives of naphthyridine have shown effectiveness against Staphylococcus aureus and other pathogens, indicating potential for development into therapeutic agents for infectious diseases .

Antiparasitic Effects

The compound has also been investigated for its antiparasitic properties. Naphthyridine derivatives have been reported to possess activity against Leishmania species, which are responsible for leishmaniasis. The SAR studies suggest that modifications to the hydroxyl and triazole groups can significantly impact antiparasitic efficacy .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Pathways : Many naphthyridine derivatives inhibit key enzymes involved in cell proliferation and survival.

- Induction of Apoptosis : Some studies suggest that these compounds may trigger apoptotic pathways in cancer cells.

- Interference with DNA Replication : The structural similarity to nucleobases allows these compounds to interact with DNA, potentially disrupting replication processes.

Case Studies and Research Findings

Several case studies have highlighted the potential of this compound in clinical settings:

- Anticancer Activity : In vitro studies demonstrated that the compound significantly reduced cell viability in breast cancer cell lines compared to control groups.

- Antimicrobial Testing : Clinical isolates of Staphylococcus aureus were subjected to testing; results indicated a minimum inhibitory concentration (MIC) that supports further exploration into its use as an antimicrobial agent.

- Antiparasitic Evaluation : In vivo models showed promising results against Leishmania major infections when treated with naphthyridine derivatives, suggesting a viable pathway for developing new treatments for leishmaniasis.

Data Table: Summary of Biological Activities

常见问题

Q. What are the common synthetic routes for (E)-Methyl 3-(1,5-naphthyridin-3-yl)acrylate?

The compound is typically synthesized via Heck coupling or esterification reactions. For example, (E)-configured acrylates can be obtained using DBU (1,8-diazabicycloundec-7-ene) as a base to ensure stereochemical control, followed by deprotection of acetyl groups under mild alkaline conditions (e.g., K₂CO₃ in CH₂Cl₂/MeOH) . Purification often employs flash chromatography with solvent systems like ethyl acetate/hexane .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- NMR (¹H/¹³C) to confirm regiochemistry and E/Z configuration.

- IR spectroscopy to identify ester carbonyl stretches (~1700 cm⁻¹).

- Mass spectrometry (MS) for molecular weight validation.

- X-ray crystallography (using SHELX programs) for absolute configuration determination .

Q. What purification strategies are effective for eliminating byproducts in acrylate synthesis?

- Flash chromatography with gradient elution (e.g., 20–50% ethyl acetate in hexane) to separate regioisomers.

- Recrystallization from ethanol/water mixtures to remove unreacted starting materials.

- HPLC with C18 columns for polar impurities .

Q. How should researchers handle and store this compound to maintain stability?

Store in amber vials under inert gas (N₂/Ar) at –20°C. Avoid prolonged exposure to light, moisture, or temperatures >30°C, as the acrylate moiety is prone to hydrolysis and polymerization .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the acrylate moiety in this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying reactive sites like the α,β-unsaturated ester. Molecular docking studies assess interactions with biological targets (e.g., enzymes in naphthyridine-related pathways) .

Q. How does the 1,5-naphthyridine core influence the compound’s electronic properties?

The naphthyridine ring enhances π-conjugation, red-shifting UV-Vis absorption (λmax ~300–350 nm). Cyclic voltammetry reveals oxidation potentials correlated with electron-withdrawing effects of the acrylate group. These properties are critical for photodynamic or catalytic applications .

Q. What strategies enable regioselective functionalization of the naphthyridine ring?

- Directing groups : Install halogens (Br/Cl) at the 3-position via electrophilic substitution for Suzuki coupling.

- Transition-metal catalysis : Use Pd-catalyzed C–H activation to introduce aryl/alkyl groups at the 6- or 8-positions .

Q. How can researchers resolve contradictions between crystallographic and spectroscopic data?

- Refine X-ray data using SHELXL to validate bond lengths/angles against DFT-optimized structures.

- Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and dynamic NMR for conformational analysis .

Q. What methodologies analyze degradation pathways under varying experimental conditions?

Q. How can synthetic modifications correlate with biological activity in naphthyridine derivatives?

- Structure-Activity Relationship (SAR) : Modify substituents on the acrylate or naphthyridine moiety and test against targets (e.g., kinase inhibitors).

- Biochemical assays : Measure IC₅₀ values in enzyme inhibition studies, comparing with computational docking scores .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。